molecular formula C11H8N2O B12501835 8-Methoxyisoquinoline-4-carbonitrile

8-Methoxyisoquinoline-4-carbonitrile

Cat. No.: B12501835
M. Wt: 184.19 g/mol
InChI Key: BSTXBBSSSOBUEA-UHFFFAOYSA-N
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Description

8-Methoxyisoquinoline-4-carbonitrile is a chemical compound with the molecular formula C11H8N2O. It is part of the isoquinoline family, which is known for its diverse biological activities and applications in various fields. This compound is characterized by the presence of a methoxy group at the 8th position and a carbonitrile group at the 4th position on the isoquinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxyisoquinoline-4-carbonitrile typically involves the reaction of 8-methoxyisoquinoline with a suitable nitrile source under specific conditions. One common method includes the use of cyanogen bromide (BrCN) in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3). The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or acetonitrile (CH3CN) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 8-Methoxyisoquinoline-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced isoquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, leading to the formation of amides, esters, or other derivatives.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Ammonia (NH3) or primary amines in the presence of a catalyst.

Major Products Formed:

    Oxidation: Quinoline derivatives.

    Reduction: Reduced isoquinoline derivatives.

    Substitution: Amides, esters, or other substituted isoquinoline derivatives.

Scientific Research Applications

8-Methoxyisoquinoline-4-carbonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 8-Methoxyisoquinoline-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    8-Methoxyquinoline: Similar structure but lacks the carbonitrile group.

    4-Cyanoisoquinoline: Similar structure but lacks the methoxy group.

    8-Hydroxyisoquinoline-4-carbonitrile: Similar structure but has a hydroxy group instead of a methoxy group.

Uniqueness: 8-Methoxyisoquinoline-4-carbonitrile is unique due to the presence of both the methoxy and carbonitrile groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H8N2O

Molecular Weight

184.19 g/mol

IUPAC Name

8-methoxyisoquinoline-4-carbonitrile

InChI

InChI=1S/C11H8N2O/c1-14-11-4-2-3-9-8(5-12)6-13-7-10(9)11/h2-4,6-7H,1H3

InChI Key

BSTXBBSSSOBUEA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=NC=C2C#N

Origin of Product

United States

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